2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-11-8-9-14(16-12(11)10-17(2,3)22-16)19-23(20,21)15-7-5-4-6-13(15)18/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPHHVQHIHSOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NS(=O)(=O)C3=CC=CC=C3Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146512 | |
| Record name | 2-Chloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-48-0 | |
| Record name | 2-Chloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of benzenesulfonamides often exhibit antibacterial and anti-inflammatory properties. The presence of the benzofuran moiety may enhance bioactivity by improving solubility and bioavailability.
Case Study: Antibacterial Activity
A study demonstrated that compounds structurally related to 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide showed promising antibacterial activity against various strains of bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis .
Agrochemical Applications
The compound's sulfonamide group suggests potential use as a herbicide or pesticide. Sulfonamides are known for their ability to disrupt metabolic processes in plants and pests.
Case Study: Herbicidal Properties
Research on sulfonamide derivatives indicates that they can inhibit specific enzymes involved in amino acid synthesis in plants, leading to effective herbicidal action. This application could be particularly beneficial in developing environmentally friendly agricultural chemicals .
Material Science
The unique structural features of this compound allow it to be explored as a building block for novel materials, including polymers and nanomaterials.
Case Study: Polymer Synthesis
Investigations into the polymerization of compounds containing the benzofuran structure have shown that they can lead to materials with enhanced thermal stability and mechanical properties. These materials may find applications in coatings and composites .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The benzofuran ring system can also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Chlorine vs. This may enhance interactions with biological targets, such as enzymes or receptors .
Conformational and Crystallographic Differences
Table 2: Torsional and Dihedral Angles in Sulfonamide Derivatives
Key Observations :
- Torsional angles near 60°–66° (common in active analogs) suggest a gauche conformation that optimizes hydrogen bonding via the sulfonamide group, critical for biological activity .
- Dihedral angles >80° between aromatic rings (e.g., 89.1° in the 4-methylbenzoyl analog) correlate with improved antitumor efficacy, likely due to enhanced molecular stacking or target binding .
Biological Activity
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18ClNO3S
- Molar Mass : 351.84772 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
The biological activity of benzofuran derivatives, including this compound, has been extensively studied. These compounds have shown promise in various therapeutic areas, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Benzofuran derivatives are recognized for their antimicrobial properties. Studies have demonstrated that certain benzofuran compounds exhibit significant inhibitory effects against various pathogens. For instance:
- Antitubercular Activity : Some benzofuran derivatives have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 8 μg/mL for certain derivatives .
Anticancer Activity
Research indicates that benzofuran derivatives can inhibit cancer cell proliferation effectively. For example:
- Cytotoxicity Studies : In vitro assays have demonstrated that specific benzofuran analogues exhibit substantial cytotoxicity against cancer cell lines. The presence of functional groups such as CONH and halogens enhances their anticancer potency .
Case Study: Structure–Activity Relationship (SAR)
A study on various benzofuran derivatives highlighted the importance of specific substituents in enhancing anticancer activity. Compounds with chlorine and hydroxyl groups exhibited improved binding interactions with target proteins, resulting in increased cytotoxic effects .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with enzymes related to cancer cell proliferation and inflammation.
- DNA Interaction : Certain derivatives have been shown to bind to DNA, leading to cytotoxic effects on rapidly dividing cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzofuran | Antimicrobial | Enzyme inhibition |
| Psoralen | Skin disease treatment | DNA interaction |
| Angelicin | Anticancer | Cytotoxicity |
Research Findings
Recent studies have provided insights into the efficacy of benzofuran derivatives:
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide, and how is its purity validated?
Answer:
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing moiety. For the benzofuran core, a Friedel-Crafts alkylation or cyclization of substituted phenols with methyl groups can yield the 2,2,4-trimethyl-2,3-dihydro-1-benzofuran scaffold . The sulfonamide bond is formed via reaction of 2-chlorobenzenesulfonyl chloride with the benzofuran-7-amine intermediate under basic conditions (e.g., pyridine or triethylamine).
Purity validation:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfonamide NH (~10 ppm) and benzofuran methyl groups (1.2–1.5 ppm).
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₉H₂₁ClNO₃S, exact mass 378.09).
Crystallization : Recrystallize from ethanol/water mixtures to obtain single crystals for X-ray diffraction .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K). Use SHELX programs for structure solution:
- SHELXT : For initial phase determination via intrinsic phasing.
- SHELXL : For refinement with anisotropic displacement parameters and hydrogen bonding analysis .
Key parameters : - Check R-factor convergence (<5% for high-quality data).
- Validate hydrogen bonding (e.g., sulfonamide N–H···O interactions) and π-stacking in the benzofuran ring .
Advanced: How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?
Answer:
Discrepancies often arise from disordered solvent molecules, twinning, or incorrect space group assignment.
Methodological steps :
Data reprocessing : Reintegrate diffraction data using SAINT or CrysAlisPro to exclude weak reflections.
Twinning analysis : Use PLATON to detect twinning and apply twin-law refinement in SHELXL .
Disorder modeling : For flexible groups (e.g., methyl substituents), apply PART instructions in SHELXL with occupancy refinement.
Cross-validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD).
Example : A study on N-(aroyl)arylsulfonamides resolved disorder by refining two conformers with 50% occupancy each .
Advanced: What strategies are used to analyze the compound’s potential biological activity, given structural analogs like chlorsulfuron?
Answer:
Chlorsulfuron (a triazine-linked sulfonamide herbicide) inhibits acetolactate synthase (ALS), a common target in sulfonamide derivatives . For the target compound:
Molecular docking : Use AutoDock Vina to simulate binding to ALS (PDB ID: 1NVB). Focus on sulfonamide interactions with the enzyme’s Mg²⁺-pyruvate complex.
Enzyme assays : Measure ALS inhibition via NADH oxidation (absorbance at 340 nm) in plant cell extracts .
SAR analysis : Compare activity with analogs lacking the benzofuran group or chloro substituent. For example, 4-chloro-N-(3-hexynylphenyl)benzenesulfonamide showed reduced herbicidal activity but increased antifungal effects .
Advanced: How can computational methods predict the environmental persistence or toxicity of this compound?
Answer:
Predictive modeling :
- EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR).
- Density Functional Theory (DFT) : Calculate hydrolysis half-life by analyzing electron density at the sulfonamide bond (B3LYP/6-311+G(d,p) basis set).
Experimental validation : - Soil column studies : Measure leaching potential using HPLC-MS/MS.
- Aquatic toxicity : Test on Daphnia magna (OECD 202) and algae (OECD 201).
Key finding : Chlorine substituents increase environmental persistence but may reduce acute toxicity compared to methylsulfonyl groups .
Basic: What safety precautions are required when handling this compound in the lab?
Answer:
Based on structurally similar sulfonamides (e.g., H302, H315, H319 hazards ):
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.
- Waste disposal : Neutralize with 1 M NaOH before incineration.
Advanced: How do researchers address conflicting bioactivity data between in vitro and in vivo studies for sulfonamide derivatives?
Answer:
Case study : If in vitro ALS inhibition does not translate to herbicidal activity in plants:
Bioavailability testing : Measure compound uptake in plant tissues via LC-MS. Poor translocation may explain discrepancies.
Metabolite profiling : Identify degradation products (e.g., hydrolysis of sulfonamide bond) using HR-MS/MS.
Formulation optimization : Use adjuvants (e.g., surfactants) to enhance foliar penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
